molecular formula C17H18BrNO4 B2666881 2-bromo-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzamide CAS No. 1797063-41-2

2-bromo-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzamide

Cat. No. B2666881
CAS RN: 1797063-41-2
M. Wt: 380.238
InChI Key: MNOSJQILQIGRIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential use in the field of medicinal chemistry. This compound has been shown to have promising results in various research studies, making it an exciting area of research for future studies.

Scientific Research Applications

Medicinal Chemistry Applications

Antipsychotic Agents and Dopaminergic Activity : A study highlighted the synthesis and evaluation of benzamides, including compounds structurally related to "2-bromo-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzamide", for their antidopaminergic properties. These compounds, particularly the benzamide class, showed potential for investigating dopamine D-2 mediated responses and in radiolabeled form for receptor binding studies, indicating their utility in developing antipsychotic drugs with lower extrapyramidal side effects (Högberg et al., 1990).

Organometallic Chemistry and Synthesis

Carbonic Anhydrase Inhibition : Compounds with a bromophenol backbone, similar in structure to the queried chemical, have shown inhibitory capacities against human cytosolic carbonic anhydrase II. This suggests their potential application in developing treatments for conditions like glaucoma, epilepsy, and osteoporosis, where carbonic anhydrase inhibitors are relevant (Balaydın et al., 2012).

Chemical Synthesis and Characterization : Research into ortho-lithiated derivatives of protected phenylboronic acids, closely related to the compound of interest, provides insights into the synthesis of ortho-functionalized arylboronic acids. Such compounds are significant for the development of novel organometallic reagents and intermediates in organic synthesis, showcasing the compound's relevance in synthetic chemistry (Da̧browski et al., 2007).

Pharmacological Implications

Antifungal Activity : Novel derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have demonstrated antifungal activity against pathogens like Fusarium oxysporum and Saccharomyces cerevisiae. This indicates the compound's potential as a lead for developing new antifungal agents (Ienascu et al., 2018).

properties

IUPAC Name

2-bromo-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO4/c1-22-15-8-7-11(9-16(15)23-2)14(20)10-19-17(21)12-5-3-4-6-13(12)18/h3-9,14,20H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOSJQILQIGRIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CNC(=O)C2=CC=CC=C2Br)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.